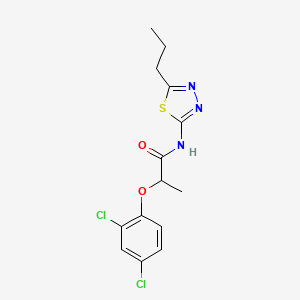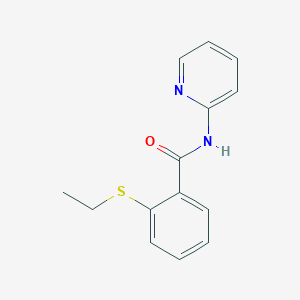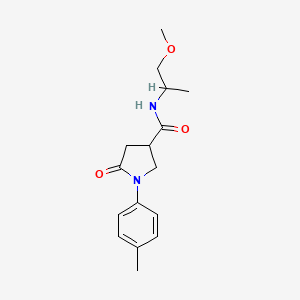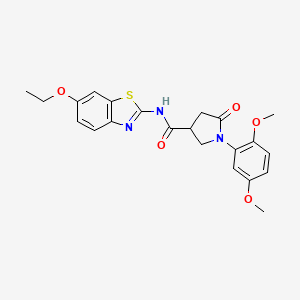![molecular formula C22H27N3O5S B11164754 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B11164754.png)
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a tetrahydrofuran ring, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via nucleophilic substitution reactions.
Sulfonylation: The sulfonyl group is added using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Tetrahydrofuran-2-carboxamide: The final step involves coupling the intermediate with tetrahydrofuran-2-carboxamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sulfonyl chlorides, methoxyphenyl derivatives, bases like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its neuroprotective effects against neurotoxicity induced by aluminum chloride.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative diseases.
Neuroprotection: It exerts neuroprotective effects by preventing lipid peroxidation and protein damage, and restoring antioxidant enzyme levels.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.
Urapidil: An alpha1-adrenergic receptor antagonist used to treat hypertension.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)tetrahydrofuran-2-carboxamide is unique due to its combination of a piperazine ring, a sulfonyl group, and a tetrahydrofuran ring, which confer distinct chemical reactivity and biological activity. Its potential as an acetylcholinesterase inhibitor and neuroprotective agent sets it apart from other similar compounds .
Properties
Molecular Formula |
C22H27N3O5S |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]oxolane-2-carboxamide |
InChI |
InChI=1S/C22H27N3O5S/c1-29-20-6-3-2-5-19(20)24-12-14-25(15-13-24)31(27,28)18-10-8-17(9-11-18)23-22(26)21-7-4-16-30-21/h2-3,5-6,8-11,21H,4,7,12-16H2,1H3,(H,23,26) |
InChI Key |
LWWYRMZSEAKDMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4CCCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11164674.png)
![N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)thiophene-2-carboxamide](/img/structure/B11164682.png)

![2-chloro-N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B11164687.png)
![1-cyclohexyl-N-[4-(dibutylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164693.png)
![N-butyl-2-[(3-ethoxypropanoyl)amino]benzamide](/img/structure/B11164695.png)
![7-(2,4-dinitrophenoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11164699.png)
![1-[(2-Chlorobenzyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B11164717.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-ethoxypropanamide](/img/structure/B11164733.png)
![1-butyl-N-{4-[(4-carbamoylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164740.png)

![1-(3-methoxyphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11164760.png)

